CBR-470-2

NLRP3 inflammasome Inflammation PGK1 inhibition

Procure CBR-470-2 for robust PGK1/NLRP3 studies. This glycine analog delivers superior potency over CBR-470-1, enabling reliable IL-1β inhibition and oral in vivo NRF2 activation. Ensure experimental success in inflammation & glycolysis research—avoid generic substitution.

Molecular Formula C12H13Cl2NO6S2
Molecular Weight 402.26
CAS No. 2416095-00-4
Cat. No. B2957015
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCBR-470-2
CAS2416095-00-4
Molecular FormulaC12H13Cl2NO6S2
Molecular Weight402.26
Structural Identifiers
SMILESC1C(C(CS1(=O)=O)S(=O)(=O)C2=CC(=C(C=C2)Cl)Cl)NCC(=O)O
InChIInChI=1S/C12H13Cl2NO6S2/c13-8-2-1-7(3-9(8)14)23(20,21)11-6-22(18,19)5-10(11)15-4-12(16)17/h1-3,10-11,15H,4-6H2,(H,16,17)/t10-,11-/m0/s1
InChIKeyFNQDSYKGBCVHHI-QWRGUYRKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CBR-470-2 (CAS 2416095-00-4): A Glycine-Substituted PGK1 Inhibitor and NRF2 Signaling Activator


2-[[(3S,4R)-4-(3,4-Dichlorophenyl)sulfonyl-1,1-dioxothiolan-3-yl]amino]acetic acid, commonly designated CBR-470-2, is a synthetic small molecule featuring a chiral thiolane-1,1-dioxide core bearing a 3,4-dichlorophenylsulfonyl group and a glycine-derived aminoacetic acid moiety . It acts as an inhibitor of phosphoglycerate kinase 1 (PGK1), a key glycolytic enzyme, and indirectly activates the KEAP1-NRF2 antioxidant response pathway through accumulation of the reactive metabolite methylglyoxal . This compound is a glycine-substituted analog of the parent molecule CBR-470-1, a modification that confers distinct pharmacological properties relevant to cellular metabolism and inflammation research .

Why CBR-470-2 (CAS 2416095-00-4) Cannot Be Casually Replaced by Its Closest Analog CBR-470-1


Within the CBR-470 series, substitution of the parent scaffold with glycine (yielding CBR-470-2) results in a distinct pharmacological profile that is not interchangeable with CBR-470-1. Direct comparative studies demonstrate that CBR-470-2 exhibits superior potency in cellular assays of NLRP3 inflammasome inhibition, and its glycine substitution is associated with favorable bioavailability, enabling robust in vivo activity after oral administration . Consequently, generic substitution with CBR-470-1 or other PGK1 inhibitors would compromise experimental outcomes, particularly in studies requiring sustained in vivo target engagement or investigation of NLRP3-dependent inflammatory processes.

Quantitative Differentiation of CBR-470-2 (CAS 2416095-00-4) from Analogs: A Data-Centric Selection Guide


Superior Cellular Potency for NLRP3 Inflammasome Inhibition: CBR-470-2 Outperforms CBR-470-1

In a direct head-to-head comparison, CBR-470-2 demonstrated superior potency relative to CBR-470-1 in inhibiting NLRP3 inflammasome-mediated IL-1β secretion. Based on this quantitative advantage, CBR-470-2 was selected as the lead compound for further mechanistic studies .

NLRP3 inflammasome Inflammation PGK1 inhibition

Dose-Dependent Activation of NRF2 Target Genes in Primary Cells: CBR-470-2 Quantified Efficacy

CBR-470-2 induces a concentration-dependent increase in transcript levels of the canonical NRF2 target genes NQO1 and HMOX1 in primary mouse epidermal keratinocytes and dermal fibroblasts. At 10 μM, a robust upregulation is observed . This effect is consistent with the mechanism of PGK1 inhibition leading to KEAP1 modification and NRF2 stabilization .

NRF2 signaling Antioxidant response Gene expression

Oral Bioavailability and In Vivo Pharmacodynamic Activity: CBR-470-2 Engages NRF2 Signaling in Mice

CBR-470-2 demonstrates oral bioavailability and dose-dependent pharmacodynamic activity in mice. A single oral dose of 50 mg/kg induces significant upregulation of Nqo1 and Hmox1 transcripts in skin tissue within 24 hours . Repeated oral dosing (50 mg/kg, twice daily for 10 days) sustains NRF2 pathway activation in vivo . In contrast, the parent compound CBR-470-1 was not advanced to equivalent in vivo studies due to less favorable properties, highlighting the glycine substitution as a critical differentiator .

Pharmacokinetics In vivo pharmacology Oral administration

In Vivo Efficacy in a UV-Induced Skin Damage Model: CBR-470-2 Demonstrates Therapeutic Potential

In a mouse model of acute UV-induced skin damage, oral administration of CBR-470-2 (50 mg/kg, twice daily for 10 days) significantly reduced epidermal thickening compared to vehicle-treated controls, an effect comparable to the clinical-stage NRF2 activator bardoxolone methyl (3 mg/kg, twice daily) . CBR-470-2 also attenuated UV-induced erythema scores, as shown in extended data analyses .

UV protection Skin inflammation In vivo efficacy

Validated Application Scenarios for CBR-470-2 (CAS 2416095-00-4) in Research and Development


Investigating the Crosstalk Between Glycolysis and Inflammatory Signaling

CBR-470-2 is the preferred tool compound for studies exploring the link between glycolytic flux and NLRP3 inflammasome activation. Its superior cellular potency over CBR-470-1 ensures robust inhibition of IL-1β secretion and pyroptosis in vitro, enabling clear dissection of PGK1-dependent mechanisms in inflammation.

In Vivo Pharmacology Studies of NRF2-Mediated Cytoprotection

For researchers requiring oral administration to activate NRF2 signaling in rodent models, CBR-470-2 is the validated choice. It provides dose-dependent target engagement in skin tissue and has demonstrated efficacy in reducing UV-induced epidermal damage , making it suitable for preclinical studies of antioxidant and tissue-protective strategies.

Benchmarking Novel PGK1 or NRF2 Modulators

CBR-470-2 serves as a well-characterized reference compound for screening and profiling new chemical entities targeting the PGK1-NRF2 axis. Its established in vitro potency (NQO1/HMOX1 induction at 1-10 μM ) and in vivo pharmacokinetic/pharmacodynamic relationship (oral activity at 50 mg/kg ) provide a quantitative benchmark for comparing the efficacy of novel analogs.

Metabolic Reprogramming and Methylglyoxal Biology Research

CBR-470-2 is a critical tool for inducing controlled accumulation of the reactive metabolite methylglyoxal (MGO) via PGK1 inhibition . This enables studies of MGO's role in protein crosslinking, cellular stress responses, and its emerging function in modulating transcription factors such as NF-κB .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for CBR-470-2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.